molecular formula C17H24N2O2S B5783541 1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide

1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide

Cat. No.: B5783541
M. Wt: 320.5 g/mol
InChI Key: CDZWDYOBPXMIRW-UHFFFAOYSA-N
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Description

1-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and a dimethylphenyl moiety.

Preparation Methods

The synthesis of 1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Preparation of 3,5-Dimethylbenzyl Chloride: This intermediate is synthesized by chlorination of 3,5-dimethylbenzyl alcohol.

    Formation of 3,5-Dimethylbenzyl Mercaptan: The benzyl chloride is then reacted with sodium hydrosulfide to form the mercaptan.

    Acylation: The mercaptan is acylated with chloroacetyl chloride to form the thioester.

    Cyclization: The thioester is then reacted with piperidine-4-carboxamide under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs for pain management and anesthesia.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor of specific enzymes involved in pain signaling pathways, thereby exerting its analgesic effects.

Comparison with Similar Compounds

1-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Lidocaine: A widely used local anesthetic with a similar amide structure.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-12-7-13(2)9-14(8-12)10-22-11-16(20)19-5-3-15(4-6-19)17(18)21/h7-9,15H,3-6,10-11H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWDYOBPXMIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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